molecular formula C17H16ClNO2 B2581606 7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326844-39-6

7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2581606
CAS RN: 1326844-39-6
M. Wt: 301.77
InChI Key: FGWKOSJAXMHNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly known as GYKI-52466, is a synthetic compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. GYKI-52466 is known to act as a non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.

Mechanism of Action

GYKI-52466 acts as a non-competitive antagonist of the AMPA receptor by binding to a specific site on the receptor and preventing the influx of calcium ions into the cell. This results in a decrease in the strength of synaptic transmission and a reduction in the excitability of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GYKI-52466 are largely dependent on its interaction with the AMPA receptor. It has been shown to modulate synaptic plasticity and memory formation, as well as to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using GYKI-52466 in lab experiments is its ability to selectively target the AMPA receptor, which allows for more precise modulation of synaptic transmission and neuronal activity. However, one limitation of using GYKI-52466 is its non-specific binding to other ionotropic glutamate receptors, which can lead to off-target effects.

Future Directions

There are several future directions for the study of GYKI-52466 and its potential applications in scientific research. One area of focus is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of the receptor in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of GYKI-52466 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of GYKI-52466 and its interaction with the AMPA receptor.

Synthesis Methods

GYKI-52466 is synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with phenylethylamine, followed by cyclization and chlorination. The final product is obtained through recrystallization and purification.

Scientific Research Applications

GYKI-52466 has been widely used in scientific research to study the role of the AMPA receptor in various physiological and pathological processes. It has been shown to modulate synaptic plasticity and memory formation, as well as to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-chloro-4-(1-phenylethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-12(13-5-3-2-4-6-13)19-10-14-9-15(18)7-8-16(14)21-11-17(19)20/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWKOSJAXMHNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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